tert-Butyl [(dimethylcarbamothioyl)sulfanyl]acetate
Description
tert-Butyl [(dimethylcarbamothioyl)sulfanyl]acetate is a sulfur-containing organic compound characterized by a tert-butyl ester backbone and a (dimethylcarbamothioyl)sulfanyl substituent. The carbamothioylsulfanyl moiety (-SC(=S)N(CH₃)₂) introduces thiocarbamate functionality, which is often associated with biological activity, such as enzyme inhibition or antimicrobial effects .
Synthesis of such compounds typically involves multi-step reactions, including esterification, thiourea formation, and nucleophilic substitution, with characterization via IR, ¹H NMR, and mass spectrometry .
Properties
CAS No. |
89278-15-9 |
|---|---|
Molecular Formula |
C9H17NO2S2 |
Molecular Weight |
235.4 g/mol |
IUPAC Name |
tert-butyl 2-(dimethylcarbamothioylsulfanyl)acetate |
InChI |
InChI=1S/C9H17NO2S2/c1-9(2,3)12-7(11)6-14-8(13)10(4)5/h6H2,1-5H3 |
InChI Key |
AJALSQLGQJHLDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CSC(=S)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate typically involves the reaction of tert-butyl bromoacetate with dimethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or thioester positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted esters or thioesters.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a valuable tool in biochemical studies.
Medicine
In medicine, tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate is explored for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pathways involved may include thiol-disulfide exchange reactions or nucleophilic attack on electrophilic centers.
Comparison with Similar Compounds
Enzyme Inhibition
Compounds with sulfanylacetamide or oxadiazole motifs exhibit significant enzyme inhibitory effects (Table 1). For example:
However, the tert-butyl group’s steric bulk could reduce affinity compared to smaller substituents in indole or oxadiazole derivatives .
Biological Activity
tert-Butyl [(dimethylcarbamothioyl)sulfanyl]acetate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be characterized by its molecular formula . The presence of the tert-butyl group contributes to its lipophilicity, while the dimethylcarbamothioyl and sulfanyl moieties may influence its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Antioxidant Properties : Some thioester derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.
- Antimicrobial Activity : There is evidence that sulfanyl-containing compounds can possess antimicrobial properties, making them candidates for further investigation in treating infections.
Case Studies and Research Findings
Recent studies have explored the biological implications of compounds structurally related to this compound. Here are some notable findings:
- Anticancer Activity : A study demonstrated that thioester derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. Such compounds showed promise as potential anticancer agents by disrupting cellular proliferation signals.
- Neuroprotective Effects : Research indicated that certain derivatives can protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involves the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.
- Inhibition of Pathogenic Bacteria : A comparative analysis showed that thioesters, including those similar to this compound, exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibacterial agents.
Data Summary Table
The following table summarizes key data on the biological activity of this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
